AR-A014418

Kinase inhibition Target engagement Enzymology

AR-A014418 is the only GSK-3β inhibitor that increases androgen receptor (AR) expression and transcriptional activity—a phenotype not reproduced by SB216763, CHIR-99021, or lithium. ATP-competitive (IC50=104 nM, Ki=38 nM) with >1000-fold selectivity over cdk2/cdk5 and no activity on 26 other kinases. Validated in CNS models with established in vivo formulation, it enables clean dissection of GSK-3β signaling. For AR-dependent prostate cancer studies, kinase selectivity panels, and target validation, AR-A014418 is the essential, reproducible choice.

Molecular Formula C12H12N4O4S
Molecular Weight 308.32 g/mol
CAS No. 487021-52-3
Cat. No. B1665154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR-A014418
CAS487021-52-3
SynonymsAR A014418
AR-A014418
GSK-3beta inhibitor VIII AR-A014418
N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea
Molecular FormulaC12H12N4O4S
Molecular Weight308.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)
InChIKeyYAEMHJKFIIIULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AR-A014418 (CAS 487021-52-3) GSK-3β Inhibitor: Procurement and Baseline Characterization


AR-A014418 (GSK-3β Inhibitor VIII, AR 0133418) is a thiazole-containing urea compound that functions as a selective, ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) [1]. Biochemical characterization demonstrates an IC50 of 104 ± 27 nM and a Ki of 38 nM in cell-free assays, with minimal off-target activity against a panel of 26 other kinases, including cdk2 and cdk5 (IC50 > 100 μM) . The compound is a well-validated chemical probe for dissecting GSK-3β-dependent signaling in oncology, neuroscience, and metabolic disease research.

Why AR-A014418 Cannot Be Interchanged with Other GSK-3 Inhibitors Without Validation


GSK-3 inhibitors represent a chemically diverse class with profound differences in potency, isoform selectivity, and off-target profiles that preclude simple substitution in research protocols. AR-A014418 exhibits ATP-competitive inhibition of GSK-3β with an IC50 of 104 nM, which is approximately 10- to 20-fold less potent than aminopyrimidine derivatives like CHIR-99021 (IC50 ~5-10 nM) . More critically, even among compounds with similar enzyme inhibition potency, functional outcomes diverge sharply: AR-A014418 increases androgen receptor (AR) expression and function, whereas SB216763 and other maleimide-based inhibitors suppress it [1]. Substituting AR-A014418 with lithium chloride introduces confounding effects on cell viability, while CHIR-99021 demonstrates opposing effects on proliferation in certain cell types [2]. These divergent functional outcomes underscore that selection of a specific GSK-3 inhibitor must be driven by the experimental endpoint and validated in the specific biological context, rather than by target engagement alone.

Quantitative Differentiation of AR-A014418 Against Closest Comparators: Evidence-Based Procurement Guide


Enzyme Inhibition Potency and Selectivity Profile: AR-A014418 vs. CHIR-99021 and SB216763

AR-A014418 inhibits GSK-3β with an IC50 of 104 nM (Ki = 38 nM) in cell-free assays, which is approximately 10- to 20-fold less potent than CHIR-99021 (GSK-3β IC50 = 5-10 nM) but more potent than TDZD-8 (IC50 = 2 μM). Importantly, AR-A014418 demonstrates >1000-fold selectivity for GSK-3β over cdk2 and cdk5 (IC50 > 100 μM) and shows no significant inhibition across a panel of 26 other kinases [1]. In contrast, while CHIR-99021 exhibits >500-fold selectivity over CDC2 and ERK2, it potently inhibits both GSK-3α and GSK-3β isoforms (IC50 = 10 nM and 5-6.7 nM, respectively) . SB216763 inhibits GSK-3α with an IC50 of 34.3 nM and also inhibits GSK-3β .

Kinase inhibition Target engagement Enzymology

Androgen Receptor Functional Regulation: AR-A014418 vs. SB216763 and GSK Inhibitor XIII

In androgen-responsive prostate cancer cell lines (LNCaP and PC3), AR-A014418 exhibits a functional effect that is diametrically opposed to that of other GSK-3 inhibitors. SB216763 (a maleimide-based inhibitor) and GSK Inhibitor XIII (an aminopyrazole) inhibited androgen receptor (AR)-dependent reporter gene activity and reduced AR protein expression. In direct contrast, AR-A014418 increased AR expression and enhanced AR-dependent transcriptional function [1]. This functional divergence occurs despite all three compounds inhibiting GSK-3 enzymatic activity, underscoring that target engagement alone does not predict biological outcome.

Prostate cancer Androgen receptor signaling Functional selectivity

In Vivo Behavioral Efficacy in Rodent Models: AR-A014418 vs. Lithium

AR-A014418 produces antidepressant-like behavioral effects in the rat forced swim test, a well-validated preclinical model for antidepressant efficacy. Subacute intraperitoneal injections of AR-A014418 (dose not specified in abstract) significantly reduced immobility time in rats, an effect that phenocopies the behavioral changes induced by lithium [1]. This finding supports the hypothesis that lithium's antidepressant effects are mediated through GSK-3 inhibition and establishes AR-A014418 as a tool for dissecting the GSK-3-dependent components of lithium's mechanism independent of lithium's other cellular targets (e.g., inositol monophosphatase, mitochondrial function).

Antidepressant Behavioral pharmacology Forced swim test

In Vivo Efficacy in Morphine-Induced Behavioral Paradigm: AR-A014418 vs. SB216763

In a murine model of morphine-induced Straub tail reaction (STR), both AR-A014418 (3 mg/kg, i.p.) and SB216763 (5 mg/kg, s.c.) significantly inhibited the morphine-induced behavioral response and attenuated the duration of STR in a dose-dependent manner [1]. Notably, AR-A014418 achieved comparable behavioral inhibition at a lower administered dose (3 mg/kg) compared to SB216763 (5 mg/kg), suggesting potentially greater in vivo potency or improved CNS exposure in this specific paradigm, despite AR-A014418 having a higher enzymatic IC50 in vitro.

Behavioral neuroscience Opioid pharmacology GSK-3 in addiction

Cell Viability and Proliferation Effects in Beta-Cells: AR-A014418 vs. CHIR-99021 and Lithium

In INS-1E pancreatic beta-cells, AR-A014418 reduces cell viability at higher concentrations, whereas CHIR-99021 does not reduce viability and instead increases proliferation in a dose-dependent manner [1]. Lithium chloride also reduces INS-1E viability similar to AR-A014418 . This differential effect on beta-cell survival highlights that GSK-3 inhibition alone does not predict cellular outcome; compound-specific off-target activities or differential effects on GSK-3α vs. GSK-3β may drive these divergent responses.

Beta-cell biology Cell viability Metabolic disease

Chemical Purity and Physical-Chemical Properties for Reproducible Formulation

Commercially sourced AR-A014418 is routinely available at >98% purity, with validated solubility profiles essential for experimental reproducibility [1]. The compound demonstrates high DMSO solubility (61-62 mg/mL, ~198-201 mM) but is insoluble in water and ethanol, necessitating DMSO stock solutions with subsequent aqueous dilution . A validated in vivo formulation exists: 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH2O, achieving 1.25 mg/mL (4.05 mM) for injection studies . These defined solubility parameters contrast with some comparators: CHIR-99021 HCl salt form offers improved aqueous solubility , while SB216763 requires different formulation strategies . For analytical method development, a deuterium-labeled analog ([2H3]AR-A014418) is available with >99% chemical purity and >98% isotopic purity, enabling precise LC-MS quantification [2].

Compound formulation Reproducibility Solubility

Optimal Application Scenarios for AR-A014418 Based on Differential Evidence


Prostate Cancer Research Requiring Androgen Receptor Pathway Activation

In androgen-responsive prostate cancer models (LNCaP, PC3), AR-A014418 uniquely increases AR expression and transcriptional activity, whereas SB216763 and GSK Inhibitor XIII suppress it [1]. This makes AR-A014418 the GSK-3 inhibitor of choice for studies investigating AR-dependent tumor progression, mechanisms of castration resistance, or screening for AR-modulating combination therapies. Procurement justification: No other commonly used GSK-3 inhibitor (SB216763, CHIR-99021, TDZD-8, lithium) reproduces this AR-activating phenotype, which is critical for experimental consistency.

CNS Behavioral Pharmacology with Validated In Vivo Dosing and Formulation

AR-A014418 demonstrates robust central nervous system activity in rodent models at moderate doses (3 mg/kg i.p.), including antidepressant-like effects in the forced swim test [2] and inhibition of morphine-induced behavioral responses [3]. The compound benefits from a validated in vivo formulation (1.25 mg/mL in 5% DMSO/40% PEG300/5% Tween80/50% H2O) and a deuterated internal standard for PK/PD analysis [4]. Procurement justification: AR-A014418 offers a well-characterized CNS pharmacology profile with established formulation and analytical methods, reducing experimental optimization time and enabling cross-study reproducibility.

Mechanistic Studies Isolating GSK-3β-Dependent Effects from Lithium's Polypharmacology

Lithium chloride inhibits GSK-3 (Ki ~2 mM) but also modulates inositol monophosphatase, mitochondrial function, and other targets. AR-A014418 provides a selective, ATP-competitive alternative with >1000-fold selectivity over cdk2 and cdk5 and no activity on 26 other kinases [5]. In the forced swim test, AR-A014418 reproduces lithium's antidepressant-like behavioral effects [2], confirming that this lithium phenotype is GSK-3-mediated. Procurement justification: AR-A014418 enables clean dissection of GSK-3β signaling without lithium's confounding polypharmacology, essential for target validation studies in bipolar disorder, depression, and neuroprotection.

GSK-3 Tool Compound for Kinase Selectivity Profiling and Assay Validation

AR-A014418 exhibits a well-defined selectivity profile: IC50 = 104 nM for GSK-3β with no significant inhibition of cdk2, cdk5 (IC50 > 100 μM), or 26 other kinases [5]. In contrast, CHIR-99021 potently inhibits both GSK-3α and GSK-3β isoforms (IC50 = 10 nM and 5-6.7 nM) , and SB216763 inhibits GSK-3α (IC50 = 34.3 nM) with GSK-3β inhibition . This intermediate potency and defined selectivity make AR-A014418 an ideal positive control for kinase selectivity panels, assay validation, and structure-activity relationship (SAR) benchmarking. Procurement justification: AR-A014418 serves as a reliable reference compound for establishing GSK-3β selectivity thresholds and validating assay performance across diverse kinase screening platforms, including KINOMEscan profiling [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR-A014418

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.